

Trimethylammonium chloride- $^{13}\text{C}_3$: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Trimethylammonium chloride- $^{13}\text{C}_3$

Cat. No.: B569307

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Trimethylammonium chloride- $^{13}\text{C}_3$** , a stable isotope-labeled compound crucial for a range of applications in biomedical research and drug development. This document details its chemical properties, applications, relevant experimental protocols, and its role in significant biological signaling pathways.

Core Compound Information

Trimethylammonium chloride- $^{13}\text{C}_3$ is the isotopically labeled form of trimethylammonium chloride where the three carbon atoms of the methyl groups are replaced with the stable isotope carbon-13 (^{13}C). This labeling provides a distinct mass shift, making it an invaluable tool for mass spectrometry and nuclear magnetic resonance-based studies.

Table 1: Chemical and Physical Data for **Trimethylammonium chloride- $^{13}\text{C}_3$**

Property	Value
CAS Number	286013-00-1[1][2][3][4][5]
Molecular Formula	(¹³ CH ₃) ₃ N·HCl
Molecular Weight	98.55 g/mol [4]
Appearance	White crystalline solid
Solubility	Soluble in water and DMSO

Applications in Research and Drug Development

The primary utility of **Trimethylammonium chloride-13C3** stems from its identity as a stable isotope-labeled internal standard and a metabolic tracer.

- **Internal Standard for Quantitative Analysis:** In techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), isotopically labeled internal standards are the gold standard for accurate quantification of analytes in complex biological matrices.[6][7][8] **Trimethylammonium chloride-13C3** is used to precisely measure the levels of its unlabeled counterpart, trimethylammonium chloride, and related metabolites.
- **Metabolic Flux Analysis (MFA):** As a metabolic tracer, this compound allows researchers to follow the metabolic fate of trimethylamine-containing precursors.[9][10][11] This is particularly relevant in studies of gut microbiome metabolism and its impact on host physiology.
- **Enzyme Inhibition Studies:** Unlabeled trimethylammonium chloride is known to be a non-competitive inhibitor of acetylcholinesterase and an inhibitor of deacetylation.[1][2] The ¹³C-labeled version can be used to study the kinetics and binding of this inhibitor.

Experimental Protocols

While specific experimental conditions should be optimized for each application, the following sections provide detailed methodologies for the key uses of **Trimethylammonium chloride-13C3**.

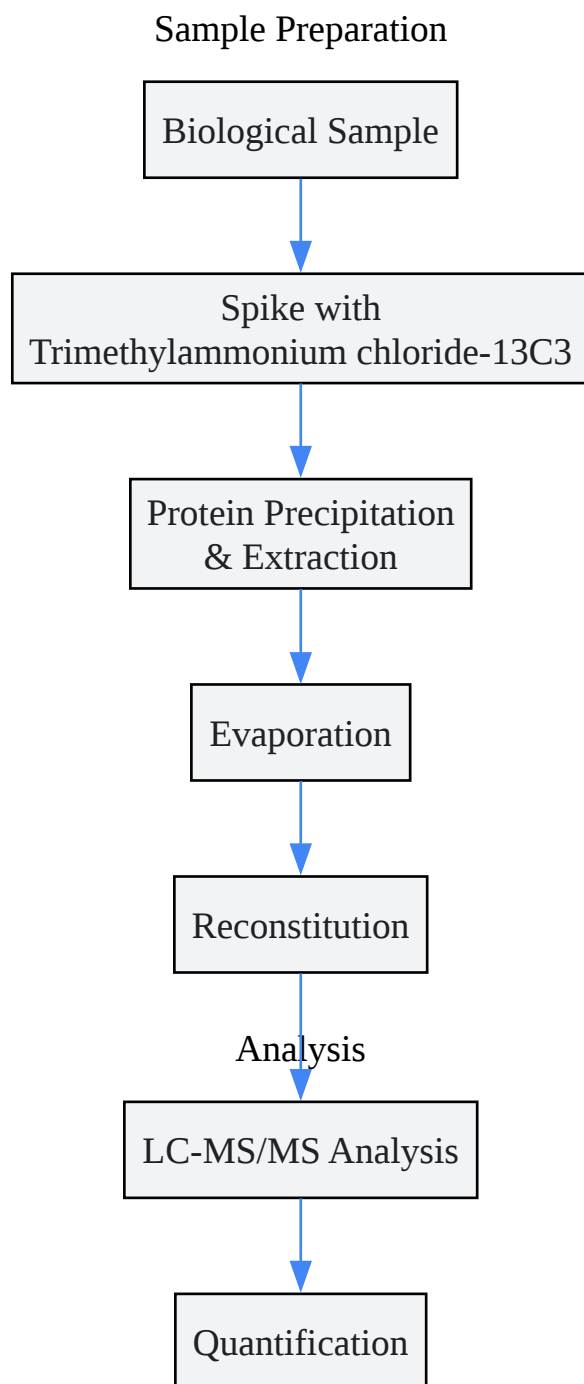
Use as an Internal Standard in LC-MS for Quantitation

This protocol outlines the general steps for using **Trimethylammonium chloride-¹³C₃** as an internal standard to quantify an analyte (e.g., unlabeled trimethylammonium chloride) in a biological sample.

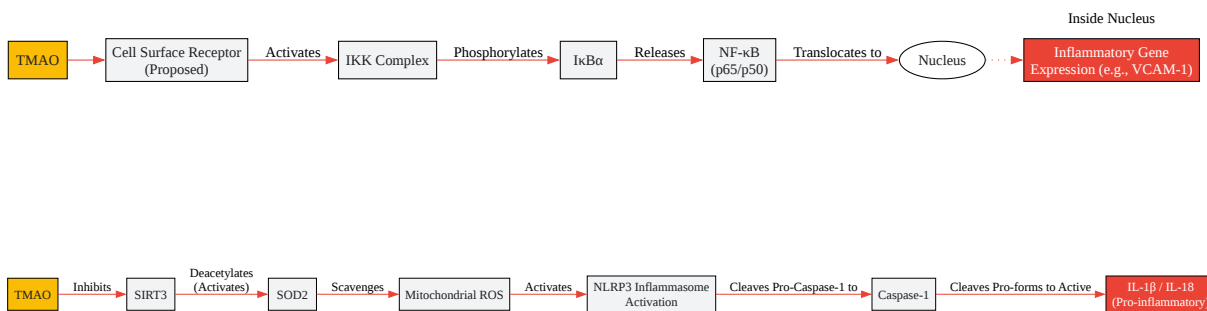
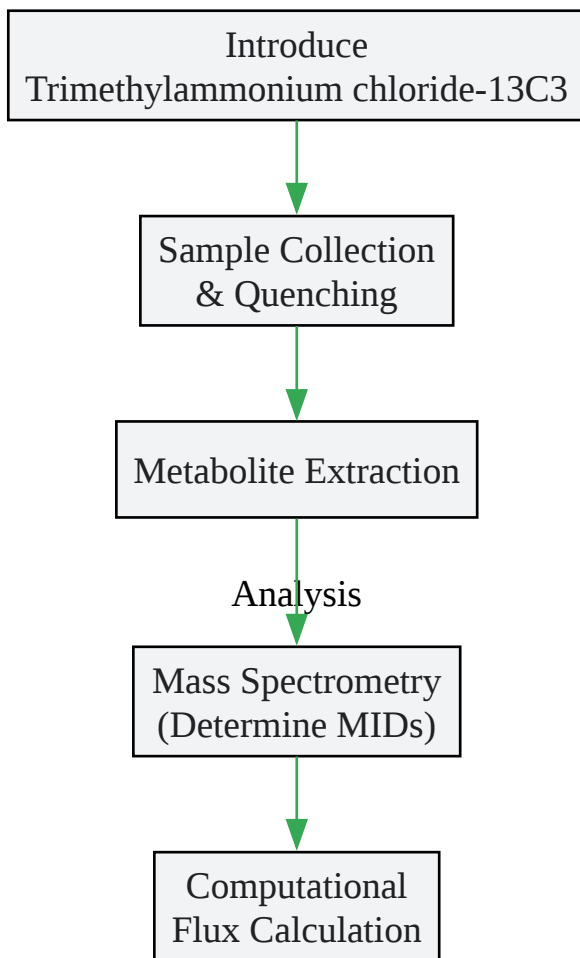
Methodology:

- Preparation of Standard Solutions:
 - Prepare a stock solution of **Trimethylammonium chloride-¹³C₃** in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).
 - Prepare a series of calibration standards by spiking known concentrations of the unlabeled analyte into a blank biological matrix (e.g., plasma, urine).
 - Add a fixed concentration of the **Trimethylammonium chloride-¹³C₃** internal standard stock solution to each calibration standard and to the unknown samples.
- Sample Preparation:
 - Thaw biological samples (e.g., plasma, tissue homogenate) on ice.
 - Perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile or methanol) containing the internal standard. A common ratio is 3:1 or 4:1 (solvent:sample).
 - Vortex the samples vigorously and then centrifuge at high speed (e.g., 14,000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins.
 - Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
 - Reconstitute the dried extract in a suitable mobile phase for LC-MS analysis.
- LC-MS Analysis:
 - Inject the reconstituted samples onto an appropriate liquid chromatography column (e.g., a HILIC column for polar compounds).

- Develop a chromatographic method to separate the analyte from other matrix components.
- Detect the analyte and the internal standard using a mass spectrometer, typically in multiple reaction monitoring (MRM) mode on a triple quadrupole instrument. Monitor for the specific precursor-to-product ion transitions for both the unlabeled analyte and the ¹³C-labeled internal standard.
- Data Analysis:
 - Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards.
 - Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.



Experiment



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